Brequinar sodium, chemically known as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline- carboxylic acid sodium salt (NSC 368390, DuP 785), is a synthetic quinoline carboxylic acid derivative. [, , ] It acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), playing a critical role in disrupting the de novo pyrimidine biosynthesis pathway. [, , ] This pathway is essential for the synthesis of pyrimidine nucleotides, which are crucial building blocks for DNA and RNA. [, ] Brequinar sodium's ability to inhibit this pathway makes it a valuable tool in various scientific research areas, particularly in immunology and oncology. [, , ]
Synthesis Analysis
While the provided literature doesn't delve into the specific synthesis methods for Brequinar sodium, it is known to be a synthetic compound. [, ] Further research into chemical synthesis literature would be required to obtain a detailed description of its synthesis process.
Molecular Structure Analysis
Although the documents don't provide specific molecular structure data for Brequinar sodium, its chemical name, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline- carboxylic acid sodium salt, reveals key structural features. [, ] It indicates the presence of a quinoline ring, a biphenyl group, a carboxylic acid group, and fluorine substitutions. Further investigation using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be required to elucidate its detailed three-dimensional structure.
Mechanism of Action
Brequinar sodium exerts its primary effect by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). [, , , ] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the conversion of dihydroorotate to orotate, a precursor for pyrimidine nucleotides. [, , ] By inhibiting DHODH, Brequinar sodium depletes the intracellular pool of pyrimidine nucleotides, ultimately suppressing DNA and RNA synthesis. [, , ] This inhibition leads to the arrest of cell proliferation and affects various cellular processes dependent on pyrimidine nucleotides. [, , ]
While primarily known for its DHODH inhibitory activity, recent research suggests additional mechanisms might contribute to Brequinar sodium's effects. Studies indicate it can also inhibit protein tyrosine phosphorylation, a crucial signaling process in cell proliferation and immune responses. [, ] Furthermore, Brequinar sodium might interact with cytidine deaminase, an enzyme involved in pyrimidine metabolism, potentially enhancing its anti-proliferative effects in the presence of cytidine. [, ]
Furthermore, research indicates that the hygroscopicity of Brequinar sodium is influenced by its crystal form and crystallinity. [] Less perfect crystals exhibit faster water uptake and convert to a stable hemihydrate form when stored at 75% relative humidity. []
Applications
Immunology Research: Brequinar sodium is a valuable tool for investigating immune responses and evaluating its potential as an immunosuppressive agent. [, , , , , , ] Studies demonstrate its effectiveness in prolonging allograft and xenograft survival in animal models by suppressing T-cell and B-cell responses. [, , , , , , , , , , ] Research focuses on understanding its mechanisms in preventing allograft rejection, including suppressing antibody production, modulating cytokine expression, and influencing lymphocyte proliferation. [, , , , , , , ]
Oncology Research: Brequinar sodium's anti-proliferative properties make it a potential candidate for cancer therapy. [, , , , , , ] Preclinical studies demonstrate its activity against various cancer cell lines, including leukemia, melanoma, breast cancer, and lung cancer. [, , , , , , ] Research focuses on understanding its mechanisms of action in inhibiting tumor growth, including its effects on cell cycle arrest, apoptosis induction, and interactions with other signaling pathways. [, , ]
Virology Research: Recent studies explore Brequinar sodium's potential as an antiviral agent. Research suggests that it can inhibit the replication of specific viruses, such as Canine Distemper Virus (CDV). [] The proposed mechanism involves inhibiting pyrimidine nucleotide synthesis, essential for viral replication. []
Related Compounds
Cyclosporine
Compound Description: Cyclosporine (CsA) is a potent immunosuppressant that primarily acts by inhibiting T-cell activation and proliferation, specifically targeting the calcium-dependent pathway. [] It binds to cyclophilin, forming a complex that inhibits calcineurin. This inhibition prevents the translocation of nuclear factor of activated T-cells (NFAT), a transcription factor crucial for the expression of interleukin-2 (IL-2) and other cytokines involved in T-cell activation. []
Relevance: Cyclosporine is often mentioned in conjunction with Brequinar sodium (BQR) in studies exploring combination therapies for preventing organ transplant rejection. Both compounds exhibit immunosuppressive activity, but through distinct mechanisms. BQR inhibits de novo pyrimidine synthesis, impacting both T and B cell proliferation. [, , ] Studies suggest that the combination of BQR and CsA can lead to synergistic effects in prolonging graft survival, possibly due to their complementary mechanisms of action. [, ]
Mycophenolic Acid
Compound Description: Mycophenolic acid (MPA) is the active metabolite of mycophenolate mofetil (MMF). [, ] It functions as a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of purines, essential components of DNA and RNA. [, ] By inhibiting IMPDH, MPA depletes intracellular guanosine nucleotides, primarily affecting lymphocytes due to their limited capacity for purine salvage. []
Relevance: Similar to Brequinar sodium, MPA targets nucleotide synthesis but through a different pathway. [, ] Studies investigating combination therapies for organ transplantation frequently mention MPA alongside BQR. [, ] The rationale behind combining these agents lies in their synergistic potential, arising from their distinct yet complementary mechanisms of action on nucleotide synthesis, leading to enhanced immunosuppression and prolonged graft survival. [, ]
Cytidine
Compound Description: Cytidine is a nucleoside composed of cytosine attached to a ribose ring. It plays a crucial role in various metabolic processes, including RNA and DNA synthesis. [, ]
Relevance: Cytidine is frequently studied in conjunction with Brequinar sodium due to its intriguing interactions with the drug's effects. While BQR inhibits de novo pyrimidine synthesis, exogenous cytidine unexpectedly potentiates its antiproliferative activity in lymphocytes, contrary to the expected reversal observed with uridine. [, ] This synergistic effect suggests that BQR may also inhibit cytidine deaminase, the enzyme responsible for converting cytidine to uridine. [] This combination holds potential for enhanced immunosuppression, particularly in controlling graft rejection. []
Uridine
Compound Description: Uridine is a naturally occurring nucleoside composed of uracil attached to a ribose ring. It plays a crucial role in various cellular processes, including RNA synthesis and cellular signaling. [, ]
Leflunomide
Compound Description: Leflunomide, an isoxazole derivative, is an immunosuppressive prodrug that undergoes rapid biotransformation to its active metabolite, A771726, primarily in the gut and liver. [, ] A771726 exhibits potent antiproliferative activity against lymphocytes by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme involved in pyrimidine synthesis. [] This mechanism disrupts DNA synthesis and consequently hinders lymphocyte proliferation. []
Relevance: Leflunomide shares a similar mechanism of action with Brequinar sodium by targeting pyrimidine synthesis through DHODH inhibition. [] Both drugs display potent immunosuppressive properties, making them potential candidates for preventing transplant rejection. [, ] Additionally, they have shown synergistic effects when used in combination with other immunosuppressants, such as cyclosporine or rapamycin, further enhancing their immunosuppressive potential. []
FK506 (Tacrolimus)
Compound Description: FK506, also known as tacrolimus, is a macrolide immunosuppressant with a mechanism of action similar to cyclosporine A. [, ] It binds to FK506-binding protein (FKBP12), forming a complex that inhibits calcineurin, thus preventing the translocation of NFAT and ultimately suppressing IL-2 production. [, ]
Relevance: Similar to Brequinar sodium, FK506 exhibits immunosuppressive properties, making it a valuable tool in transplantation and autoimmune disease management. [, ] Although both drugs target the immune response, they do so through distinct mechanisms. While BQR primarily inhibits de novo pyrimidine synthesis, FK506 directly suppresses T-cell activation by inhibiting calcineurin. [, ] This difference in their mechanisms of action makes them potentially valuable components of combination therapies, offering synergistic effects and broader immunosuppression.
Mycophenolate Mofetil
Compound Description: Mycophenolate mofetil (MMF) is an immunosuppressive prodrug rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). [, ] MPA inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of purines, essential components of DNA and RNA. [, ] By inhibiting IMPDH, MMF disrupts DNA synthesis, primarily affecting rapidly proliferating cells like lymphocytes, leading to immunosuppression. [, ]
Relevance: Similar to Brequinar sodium, MMF targets nucleotide synthesis, albeit through a different pathway. [, ] Both drugs have shown efficacy in prolonging allograft survival in experimental models. [, ] Studies have explored the combination of MMF and BQR, demonstrating synergistic effects in preventing graft rejection, highlighting their potential as a combination therapy for transplantation. [, ]
Rapamycin (Sirolimus)
Compound Description: Rapamycin (RAPA), also known as sirolimus, is a macrolide immunosuppressant that acts differently compared to cyclosporine or FK506. [, ] It binds to FKBP12, but instead of inhibiting calcineurin, the complex primarily inhibits the mammalian target of rapamycin (mTOR). [, ] This inhibition disrupts cytokine signaling pathways downstream of the IL-2 receptor, effectively blocking cell cycle progression and lymphocyte proliferation. []
Relevance: Rapamycin is often mentioned alongside Brequinar sodium in the context of combination therapies for preventing organ transplant rejection. [] Both compounds exhibit immunosuppressive activity but through distinct mechanisms. BQR targets de novo pyrimidine synthesis, while RAPA primarily inhibits mTOR, disrupting cytokine signaling and cell cycle progression. [, ] Studies suggest that combining BQR with RAPA, often in conjunction with other immunosuppressants, can enhance immunosuppression and improve graft survival. []
15-Deoxyspergualin
Compound Description: 15-Deoxyspergualin (15-DSG) is a potent immunosuppressant with a unique mechanism of action. [] Although its exact target remains elusive, studies suggest that 15-DSG interferes with lymphocyte differentiation and maturation, effectively suppressing both cellular and humoral immune responses. []
Mizoribine (Bredinin)
Compound Description: Mizoribine (MZB), also known as bredinin, is an imidazole nucleoside with immunosuppressive properties. [, ] It acts as a prodrug, undergoing phosphorylation intracellularly to its active metabolite. [, ] This metabolite inhibits inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in de novo purine synthesis, leading to a decrease in cellular guanine nucleotides and consequently, the suppression of DNA and RNA synthesis. [, ]
Relevance: Mizoribine shares a similar mechanism of action with Brequinar sodium in that both drugs ultimately disrupt nucleotide synthesis, albeit through different pathways. [, ] BQR targets pyrimidine synthesis, while MZB affects purine synthesis. [, ] Despite these differences, both drugs exhibit immunosuppressive properties and have shown efficacy in prolonging allograft survival in experimental models. [, ] These findings highlight their potential for use in transplantation, although mizoribine's clinical application may be limited due to its side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brequinar is an inhibitor of dihydroorotate dehydrogenase (DHODH; IC50 = ~20 nM), the enzyme that converts dihydroorotate to orotate during de novo pyrimidine synthesis. Brequinar is selective for DHODH over a panel of greater than 400 kinases at 100 nM. It induces differentiation of ER-HoxA9, U937, and THP-1 cells in vitro (ED50s = ~1 µM) and of tumor cells in a THP-1 mouse xenograft model when administered at doses of 15 mg/kg three times daily and 5 mg/kg per day. It also reduces tumor growth in THP-1, HL-60, and MOLM-13 mouse xenograft models. In a retroviral transduction mouse model of HoxA9 + Meis1 acute myeloid leukemia (AML), brequinar induces differentiation of bone marrow leukemic cells and increases survival. Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Benfluorex is an anorectic and hypolipidemic agent that is structurally related to fenfluramine.. Two clinical studies have shown it may improve glycemic control and decrease insulin resistance in people with poorly controlled type 2 diabetes.
Bendroflumethiazide is an analytical reference standard categorized as a diuretic. Diuretics, including bendroflumethiazide, have been abused as performance-enhancing drugs and masking agents in sports doping. This product is intended for research and forensic applications. Bendroflumethiazide is a long-acting agent, also known as bendrofluazide, belonging to the class of thiazide diuretics with antihypertensive activity. Bendroflumethiazide, also known as benzide or naturetin, belongs to the class of organic compounds known as 1, 2, 4-benzothiadiazine-1, 1-dioxides. These are aromatic heterocyclic compounds containing a 1, 2, 4-benzothiadiazine ring system with two S=O bonds at the 1-position. Bendroflumethiazide is a drug which is used for the treatment of high blood pressure and management of edema related to heart failure. Bendroflumethiazide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bendroflumethiazide has been detected in multiple biofluids, such as urine and blood. Within the cell, bendroflumethiazide is primarily located in the cytoplasm and membrane (predicted from logP). Bendroflumethiazide can be converted into bendroflumethiazide; which is mediated by the enzyme solute carrier family 22 member 6. In humans, bendroflumethiazide is involved in the metabolic disorder called the bendroflumethiazide action pathway. Bendroflumethiazide is a sulfonamide consisting of 7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by a trifluoromethyl group and that at position 3 is substituted by a benzyl group. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide.
Benfluorex is an antilipidemic agent that decreases the relative rate of hepatic triacylglycerol synthesis. Benfluorex was never approved for use in the United States and was withdrawn in the European Union because of an increased risk of pulmonary hypertension and valvular disease. Benfluorex is an anorectic and hypolipidemic agent that is structurally related to fenfluramine. It was patented and manufactured by a French pharmaceutical company Servier. The European Medicines Agency (EMA) recommended withdrawing all benfluorex containing medicines on 18 December 2009. This recommendation was based on the risks (especially fenfluramine-like cardiovascular side-effects) outweighing the benefits. Benzoic acid 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl ester is a benzoate ester.
Benfluralin is a tertiany amino compound that is 2,6-dinitro-4-(trifluoromethyl)aniline in which the hydrogens attached to the aniline nitrogen have been replaced by one ethyl and one butyl group. It is used as a pre-emergence herbicide used for the control of grass and other weeds in a range of food and non-food crops. It has a role as a herbicide and an agrochemical. It is a tertiary amino compound, a C-nitro compound, an organofluorine compound and a substituted aniline. Benfluralin is a yellow-orange solid. Herbicide.
Benfosformin is a phosphorylated biguanide derivative with antihyperglycamic activity. Benfosformin is associated with an increased risk of lactic acidosis.
Benidipine is an orally bioavailable blocker of L-, T-, and N-type calcium channels. In guinea pig ventricular cells benidipine has an IC50 of 2.7 nM for calcium currents, determined using whole cell voltage clamp electrophysiology. It prevents oxidative stress dose-dependently in vitro, decreases blood pressure in spontaneously hypertensive rats (at 3 and 10 mg/kg), and is neuroprotective for neural stem cells after oxidative stress-induced injury. Benidipine is also a competitive antagonist at mineralocorticoid receptors. rac-Benidipine HCl is a dihydropyridine calcium channel blocker for the treatment of high blood pressure (hypertension).